Dimethyl (2-methyl-3-oxo-5-phenylpentan-2-yl)phosphonate Dimethyl (2-methyl-3-oxo-5-phenylpentan-2-yl)phosphonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16254584
InChI: InChI=1S/C14H21O4P/c1-14(2,19(16,17-3)18-4)13(15)11-10-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3
SMILES:
Molecular Formula: C14H21O4P
Molecular Weight: 284.29 g/mol

Dimethyl (2-methyl-3-oxo-5-phenylpentan-2-yl)phosphonate

CAS No.:

Cat. No.: VC16254584

Molecular Formula: C14H21O4P

Molecular Weight: 284.29 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl (2-methyl-3-oxo-5-phenylpentan-2-yl)phosphonate -

Specification

Molecular Formula C14H21O4P
Molecular Weight 284.29 g/mol
IUPAC Name 4-dimethoxyphosphoryl-4-methyl-1-phenylpentan-3-one
Standard InChI InChI=1S/C14H21O4P/c1-14(2,19(16,17-3)18-4)13(15)11-10-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3
Standard InChI Key NEJXVWVAVOJTMK-UHFFFAOYSA-N
Canonical SMILES CC(C)(C(=O)CCC1=CC=CC=C1)P(=O)(OC)OC

Introduction

Structural and Molecular Characteristics

The molecular formula of dimethyl (2-methyl-3-oxo-5-phenylpentan-2-yl)phosphonate is C₁₃H₁₉O₄P, with a molecular weight of 270.26 g/mol . Key structural features include:

  • A phosphonate ester group (–PO(OCH₃)₂) at the 2-position.

  • A methyl group and ketone (–C=O) at the 3-position.

  • A phenyl-substituted pentan chain extending to the 5-position.

The compound’s stereoelectronic properties are influenced by the electron-withdrawing phosphonate group and the aromatic phenyl ring, which may enhance its reactivity in nucleophilic or electrophilic transformations .

Synthetic Strategies

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone for synthesizing phosphonate esters. For analogous compounds, trialkyl phosphites react with alkyl halides to form phosphonates. For example, diethyl phosphonoacetate derivatives are synthesized via this method . Adapting this approach, dimethyl (2-methyl-3-oxo-5-phenylpentan-2-yl)phosphonate could be prepared by reacting a β-keto alkyl halide precursor with trimethyl phosphite under reflux conditions .

Alkylation of Phosphonoacetates

Alkylation of diethyl phosphonoacetate with appropriate halides is another viable route. For instance, compound 2a (diethyl (3-oxo-5-phenylpentan-2-yl)phosphonate) was synthesized via alkylation of diethyl phosphonoacetate with benzyl halides . Introducing a methyl group at the 2-position would require selective alkylation or subsequent methylation steps .

Mitsunobu Reaction for Functionalization

Physicochemical Properties

While experimental data specific to this compound are sparse, inferences can be drawn from structurally related phosphonates:

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the phosphonate group .

  • Stability: Phosphonate esters are generally stable under acidic conditions but hydrolyze under basic conditions to phosphonic acids .

  • Spectroscopic Data:

    • ¹H NMR: Expected signals include a singlet for the methyl group (δ 1.2–1.5 ppm), a triplet for the phosphonate methyl esters (δ 3.7–3.9 ppm), and aromatic protons (δ 7.2–7.5 ppm) .

    • ³¹P NMR: A characteristic peak near δ 20–25 ppm for dimethyl phosphonate esters .

    • IR: Strong absorption at ~1250 cm⁻¹ (P=O) and ~1700 cm⁻¹ (C=O) .

Applications in Organic Synthesis

Intermediate for β-Lactamase Inhibitors

Phosphonate derivatives are explored as metallo-β-lactamase inhibitors. For example, compounds with thiomethylphosphonate motifs exhibit inhibitory activity against VIM-2 enzymes . The ketone and phenyl groups in dimethyl (2-methyl-3-oxo-5-phenylpentan-2-yl)phosphonate could enhance binding to enzyme active sites.

Catalysis in Radical Reactions

Phosphonates participate in radical-mediated transformations. In copper-catalyzed systems, they facilitate the synthesis of β-keto sulfones and vinyl sulfones via methyl sulfonyl radical generation . The ketone group in this compound may stabilize radical intermediates.

Asymmetric Synthesis

Chiral phosphonates are pivotal in asymmetric catalysis. The quinine-derived thiourea catalyst C17 has been used to synthesize nitroalkylphosphonates with high enantiomeric excess (e.g., 92% ee for 3a) . Similar strategies could enable asymmetric functionalization of this compound.

Analytical and Computational Insights

X-ray Crystallography

While no crystal structure is reported for this compound, related phosphonates (e.g., pyrrolidin-3-ylphosphonic acids) exhibit well-defined stereochemistry at the phosphorus center . Computational modeling (DFT) could predict bond angles and torsional strain.

Chromatographic Behavior

Reverse-phase HPLC (C18 column) with UV detection at 254 nm is effective for analyzing phosphonate esters. For example, diethyl nitroethylphosphonate analogs show retention times of ~29–34 minutes under isocratic conditions .

Challenges and Future Directions

  • Stereocontrol: Introducing chirality at the 2-position requires advanced catalytic methods.

  • Hydrolytic Stability: The ketone may promote hydrolysis under basic conditions, necessitating protective strategies.

  • Biological Screening: Testing inhibitory activity against clinically relevant enzymes (e.g., HIV protease, metallo-β-lactamases) could unlock therapeutic potential .

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